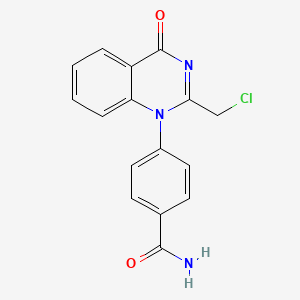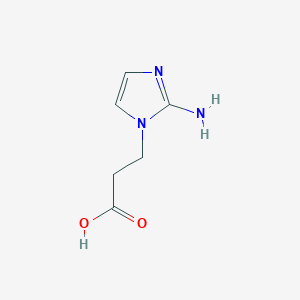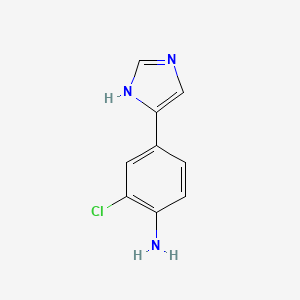
4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chloromethyl group attached to the quinazoline ring, which is further connected to a benzamide moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide typically involves the reaction of 2-chloromethyl-4(3H)-quinazolinone with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives with hydroxyl or alkyl groups.
科学的研究の応用
作用機序
The mechanism of action of 4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Pathways Involved: It inhibits the phosphorylation of key proteins involved in the signaling pathways, leading to the suppression of cancer cell growth and induction of apoptosis.
類似化合物との比較
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinone: A precursor in the synthesis of 4-(2-(Chloromethyl)-4-oxoquinazolin-1(4H)-yl)benzamide.
4-Anilinoquinazoline Derivatives: Known for their anticancer properties and similar mechanism of action.
Benzoxazole Derivatives: Share structural similarities and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
66491-88-1 |
|---|---|
分子式 |
C16H12ClN3O2 |
分子量 |
313.74 g/mol |
IUPAC名 |
4-[2-(chloromethyl)-4-oxoquinazolin-1-yl]benzamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-9-14-19-16(22)12-3-1-2-4-13(12)20(14)11-7-5-10(6-8-11)15(18)21/h1-8H,9H2,(H2,18,21) |
InChIキー |
PKJHOSNEZIWEFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2C3=CC=C(C=C3)C(=O)N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)



![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)


![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)

